
Ethyl (2-methylpentan-2-yl)carbamate
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Overview
Description
Ethyl (2-methylpentan-2-yl)carbamate is a carbamate derivative characterized by a branched alkyl substituent (2-methylpentan-2-yl) attached to the carbamate functional group. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and carcinogenic properties. This article provides a comparative analysis of this compound with structurally related carbamates, focusing on carcinogenicity, mutagenicity, metabolic activation, and substituent effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-methylpentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the carbamate.
Another method involves the use of carbon dioxide and an appropriate alcohol in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2-methylpentan-2-amine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group or the 2-methylpentan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Hydrolysis: 2-Methylpentan-2-amine and ethyl alcohol.
Oxidation: Corresponding amides or carboxylic acids.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Ethyl (2-methylpentan-2-yl)carbamate has been investigated for its interactions with biological systems, particularly in the context of receptor modulation and enzyme inhibition.
1.1. G-Protein Coupled Receptors
Research has indicated that carbamate derivatives can interact with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling. For instance, studies have shown that certain carbamate compounds exhibit selective activity towards specific GPCRs, potentially leading to therapeutic applications in treating neurological disorders. The structural characteristics of these compounds are crucial for their binding affinity and efficacy .
1.2. Enzyme Inhibition
Carbamate compounds, including this compound, have been explored as inhibitors of various enzymes. Notably, some derivatives have demonstrated significant inhibition of butyrylcholinesterase (BChE), which is relevant in the treatment of Alzheimer's disease. The inhibition potency was found to be substantially higher than that of established drugs like rivastigmine, suggesting a promising avenue for drug development .
Toxicological Studies
The toxicological profile of this compound has been evaluated to understand its safety and potential risks associated with exposure.
2.1. Effects on Cellular Mechanisms
Recent studies have highlighted the toxic effects of carbamate compounds on cellular mechanisms, particularly their influence on the Nrf2 signaling pathway, which is pivotal in cellular defense against oxidative stress. This compound may induce oxidative stress responses that could lead to cytotoxicity in certain biological systems .
2.2. Animal Studies
Toxicity assessments conducted on various animal models have revealed dose-dependent effects of carbamates on organs such as the liver and kidneys. For example, exposure to specific doses resulted in significant histopathological changes, indicating potential risks associated with higher concentrations .
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis.
3.1. Synthesis of Complex Molecules
In organic chemistry, carbamates are often utilized as protective groups or intermediates in the synthesis of more complex molecules. The ability to modify the ethyl group allows for the introduction of various functional groups through nucleophilic substitution reactions .
3.2. Development of New Therapeutics
The versatility of this compound makes it a candidate for developing novel therapeutic agents by modifying its structure to enhance biological activity or reduce toxicity.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies demonstrating the applications and effects of this compound:
Mechanism of Action
The mechanism of action of ethyl (2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamate compounds are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Comparative Analysis with Similar Carbamates
Carcinogenic Potency
Carbamates exhibit varying carcinogenic activities depending on their substituents:
- Ethyl carbamate (urethane): Classified as a Group 2A carcinogen (probable human carcinogen), ethyl carbamate induces tumors in multiple organs, including the liver, lung, and mammary glands, in rodent models. Its carcinogenicity is attributed to metabolic activation into reactive intermediates, such as vinyl carbamate epoxide, which form DNA adducts .
- Vinyl carbamate: A 10–50 times more potent carcinogen than ethyl carbamate, vinyl carbamate induces lung adenomas, thymomas, and neurofibrosarcomas at lower doses. Its higher reactivity stems from direct epoxidation without requiring metabolic desaturation, leading to faster DNA adduct formation .
Table 1: Carcinogenic Activity of Selected Carbamates
Mutagenicity and Metabolic Activation
- Ethyl carbamate: Weak mutagenicity in Salmonella typhimurium assays, requiring metabolic activation by liver microsomes. No mutagenic metabolites are detected in vitro without enzymatic systems .
- Vinyl carbamate : Strong mutagenicity in TA1535 and TA100 strains, inhibited by cytochrome P-450 inhibitors. Its direct reactivity bypasses the need for metabolic desaturation .
- Ethyl N-hydroxycarbamate : Exhibits weak direct mutagenicity (2–3 revertants/µmol) but reduced activity in the presence of liver enzymes, suggesting detoxification pathways .
Structural and Functional Comparisons
- Substituent Effects: Ethyl group: Balances lipophilicity and metabolic activation, making ethyl carbamate a moderate carcinogen. Branched alkyl groups (e.g., 2-methylpentan-2-yl): Likely reduce enzymatic access to the carbamate group, similar to tert-butyl carbamate, thereby diminishing carcinogenicity . Aromatic substituents: Enhance hydrophobic interactions in biological systems, as seen in docking studies of carbamate derivatives targeting LuxR proteins. Ethyl carbamate derivatives exhibit higher activity than methyl analogs due to favorable hydrogen bonding .
Biological Activity
Ethyl (2-methylpentan-2-yl)carbamate, a member of the carbamate family, is known for its biological activity, particularly as an inhibitor of cholinesterases. This article aims to explore its biological activity through various studies, case reports, and analytical evaluations.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C9H17NO2
- Molecular Weight : 173.24 g/mol
The compound exhibits properties typical of carbamates, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system.
Carbamates like this compound function by binding to the active site of AChE and BChE, leading to the accumulation of acetylcholine at synaptic junctions. This mechanism can result in neurotoxic effects due to overstimulation of cholinergic receptors.
Inhibition of Cholinesterases
Research has shown that this compound exhibits significant inhibitory activity against cholinesterases. A study highlighted that certain carbamate derivatives demonstrated high selectivity and potency compared to established inhibitors like rivastigmine:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Rivastigmine | 20.0 | 1.0 |
Compound 5j | 6.57 | 10 |
This table illustrates the comparative effectiveness of this compound against cholinesterases, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Toxicity Studies
A toxicity assessment conducted on related ethyl-carbamates revealed that these compounds generally exhibit low acute toxicity. The oral LD50 values ranged from 300 to 2000 mg/kg, suggesting a moderate safety profile:
Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
---|---|---|
Ethyl-4-bromophenyl-carbamate | 300 - 2000 | >5000 |
Ethyl-4-chlorophenyl-carbamate | 300 - 2000 | >5000 |
These findings indicate that while some carbamates can cause nervous system manifestations at higher doses, they generally possess low dermal toxicity.
Case Study 1: Inhibition of BChE
In a specific study involving the evaluation of several carbamates, this compound was noted for its ability to inhibit BChE effectively. The study utilized molecular docking techniques to elucidate the binding interactions at the enzyme's active site, which were crucial for understanding its biological activity.
Case Study 2: Environmental Impact
Research into the environmental effects of carbamates indicated that compounds like this compound can affect non-target species, including aquatic organisms. The transcriptional changes in Daphnia magna exposed to carbamates showed significant alterations in gene expression related to energy metabolism and stress responses.
Q & A
Basic Question: What analytical methods are recommended for detecting ethyl carbamate in food and beverage matrices?
Answer:
Ethyl carbamate (EC) is quantified using gas chromatography–mass spectrometry (GC-MS) due to its sensitivity and specificity. Key steps include:
- Sample Preparation: Extraction with organic solvents (e.g., dichloromethane) and cleanup using solid-phase extraction (SPE) to remove interferents .
- Isotopic Labeling: Use of deuterated internal standards (e.g., d₅-ethyl carbamate) to correct for matrix effects and improve accuracy .
- Validation: Collaborative studies demonstrate satisfactory precision, with intra-day relative standard deviation (RSD) for EC as low as 6.72% and inter-day RSD of 8.76% in GC analyses (Table 5, ).
- Regulatory Compliance: AOAC International and European Commission methods are widely adopted for wine and spirits .
Basic Question: What are the primary formation pathways of ethyl carbamate in fermented products?
Answer:
EC forms via reactions between ethanol and nitrogenous precursors during fermentation and storage:
- Urea Pathway: Yeast metabolism of arginine produces urea, which reacts with ethanol under heat (e.g., distillation) .
- Citrulline and Cyanate: Stone fruit spirits (e.g., brandy) form EC from cyanate precursors in raw materials .
- Temperature Dependence: Reaction rates increase exponentially at elevated temperatures (>20°C), making thermal control critical .
Advanced Question: How can experimental designs mitigate ethyl carbamate formation in alcoholic beverages?
Answer:
Key strategies include:
- Enzymatic Reduction: Use of urease to hydrolyze urea in wine, affirmed as GRAS by the FDA (21 CFR 184.1924) .
- Microbial Selection: Employing yeast strains (e.g., Saccharomyces cerevisiae) with low urea production or high urea assimilation capacity .
- Precursor Monitoring: Quantifying arginine, citrulline, and cyanate in raw materials using HPLC or enzymatic assays .
- Process Optimization: Lowering distillation temperatures and avoiding prolonged storage at high pH .
Advanced Question: How can contradictions in ethyl carbamate’s genotoxicity data be resolved?
Answer:
Discrepancies between in vitro and in vivo genotoxicity arise from metabolic activation:
- In Vitro Limitations: EC shows weak clastogenicity in mammalian cells without exogenous metabolic activation (e.g., S9 mix) .
- In Vivo Activation: Hepatic CYP2E1 metabolizes EC to vinyl carbamate, a DNA-reactive epoxide that forms 1,N⁶-ethenoadenosine adducts in rodents .
- Species Differences: Newborn mice exhibit slower EC clearance due to underdeveloped microsomal esterases, highlighting age-dependent toxicity .
Advanced Question: What role does CYP2E1 play in ethyl carbamate metabolism and carcinogenesis?
Answer:
- Metabolic Activation: Human CYP2E1 oxidizes EC to vinyl carbamate and 2-hydroxyethyl carbamate, both mutagenic intermediates .
- DNA Adduct Formation: Vinyl carbamate epoxide binds to DNA, causing etheno-adducts linked to hepatocellular carcinoma in mice .
- Interspecies Relevance: Similar activation pathways in human liver microsomes suggest EC’s carcinogenic potential in humans .
Advanced Question: How is ethyl carbamate’s carcinogenicity evaluated across species?
Answer:
- Animal Evidence: EC induces lung, liver, and mammary tumors in rodents via oral or inhalation exposure (IARC Group 2A: probable human carcinogen) .
- Human Data: Insufficient epidemiological evidence, but mechanistic similarities (CYP2E1 activation) support precautionary risk management .
- Regulatory Limits: Canada sets maximum levels of 30–100 µg/kg in alcoholic beverages; U.S. and EU rely on industry mitigation .
Advanced Question: What methodologies elucidate ethyl carbamate’s DNA adduct formation?
Answer:
- In Vitro Models: Incubate EC with human liver microsomes and NADPH to detect vinyl carbamate epoxide via LC-MS/MS .
- Adduct Quantification: Use ³²P-postlabeling or immunoassays to measure 1,N⁶-ethenoadenosine in rodent tissues .
- Comparative Studies: Contrast adduct levels in CYP2E1-knockout vs. wild-type mice to validate metabolic pathways .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl N-(2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11) |
InChI Key |
VXZPUIRRUBNNBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)NC(=O)OCC |
Origin of Product |
United States |
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